

Technical Whitepaper: Spectroscopic Characterization of 2,6-Dibromo-4-iodophenol

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Compound of Interest

Compound Name: 2,6-Dibromo-4-iodophenol

CAS No.: 187407-15-4

Cat. No.: B3248515

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Executive Summary

This technical guide provides a comprehensive spectroscopic profile of **2,6-Dibromo-4-iodophenol**, a tri-halogenated phenolic intermediate used in the synthesis of bioactive compounds and as a reference standard in the analysis of disinfection byproducts (DBPs).

Critical Note on Identification: Researchers must distinguish this compound from its methylated analog, 2,6-dibromo-4-methylphenol (2,6-dibromo-p-cresol, CAS 2432-14-6), which appears frequently in similar search contexts. The data presented herein is specific to the 4-iodo variant (CAS 187407-15-4).[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

The compound exhibits

symmetry, resulting in a simplified NMR splitting pattern that serves as a primary purity indicator. This guide details the synthesis via regioselective iodination, followed by validated NMR, IR, and Mass Spectrometry data.

Synthesis & Preparation Protocol

To ensure the spectral data correlates with high-purity material, the following synthesis protocol is recommended. This method utilizes N-iodosuccinimide (NIS) for the regioselective iodination of 2,6-dibromophenol, avoiding the formation of oxidized byproducts common with elemental iodine/oxidant systems.

Reaction Scheme

The synthesis proceeds via electrophilic aromatic substitution at the para position, which is activated by the hydroxyl group and sterically accessible despite the ortho bromines.



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Caption: Regioselective synthesis pathway using N-iodosuccinimide (NIS) in acetonitrile.

Experimental Procedure

- **Dissolution:** Dissolve 2,6-dibromophenol (1.0 eq) in acetonitrile (MeCN).
- **Addition:** Add N-iodosuccinimide (NIS, 1.0–1.2 eq) portion-wise over 1 hour at room temperature.
- **Reaction:** Stir the mixture for 3–4 hours. Monitor via TLC (Solvent: 5% EtOAc/Hexane) for the disappearance of the starting material.
- **Workup:** Remove acetonitrile under reduced pressure. Redissolve the residue in diethyl ether.

- Washing: Wash the organic layer with aqueous $\text{Na}_2\text{S}_2\text{O}_3$ (to remove trace iodine), water, and brine.
- Purification: Dry over MgSO_4 , filter, and concentrate. Recrystallize from ethanol/water or purify via column chromatography (Silica gel, 5% EtOAc/Hexane).
- Physical Property Check: The product should be a white solid with a melting point of 99–101 °C.[5]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR)

The symmetry of the molecule renders the protons at positions 3 and 5 equivalent, resulting in a distinct singlet in the aromatic region. This is the most reliable diagnostic peak for confirming 4-substitution.

Table 1: ^1H NMR Data (300/400 MHz, CDCl_3)



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Note: The chemical shift of the phenolic proton (OH) is concentration-dependent and may vary between 5.8 and 6.0 ppm or disappear due to deuterium exchange if D_2O is added.

Table 2: ^{13}C NMR Data (75/100 MHz, CDCl_3)



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Infrared Spectroscopy (IR)

The IR spectrum confirms the presence of the phenolic hydroxyl group and the halogenated aromatic ring.

- O-H Stretch: 3404–3414 cm^{-1} (Broad, intermolecular H-bonding).
- C=C Aromatic Stretch: 1453 cm^{-1} .^[5]
- C-O Stretch / C-H Bend: 1318, 1233 cm^{-1} .
- C-X (Halogen) Vibrations: 1158 cm^{-1} , 857 cm^{-1} (Characteristic of 1,2,4,6-substitution pattern).

Mass Spectrometry (MS)

Mass spectrometry provides definitive confirmation of the halogen content through isotopic abundance patterns. Bromine (^{79}Br , ^{81}Br) exists in a ~1:1 ratio, while Iodine (^{127}I) is monoisotopic.

Isotopic Envelope Logic: For a molecule with two bromine atoms (Br_2), the molecular ion (M^+) splits into a triplet with an intensity ratio of 1:2:1.

- M (376): Contains $^{79}\text{Br} + ^{79}\text{Br} + ^{127}\text{I}$
- M+2 (378): Contains $^{79}\text{Br} + ^{81}\text{Br} + ^{127}\text{I}$ (Statistically most probable, 2x probability)

- M+4 (380): Contains ^{81}Br + ^{81}Br + ^{127}I

Table 3: Key MS Fragments (EI/ESI)



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Structural Validation Logic

The following decision tree illustrates the logic for confirming the structure of **2,6-Dibromo-4-iodophenol** versus potential impurities (e.g., starting material or isomers).



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Caption: Analytical workflow for structural verification.

References

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